3-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine
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Overview
Description
3-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine is a complex organic compound that features a piperidine ring, a pyrazole ring, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyrazole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
3-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets’ activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methylpiperidine-1-carbonyl)-1H-pyridin-2-one
- 3-(2-methylpiperidine-1-carbonyl)pyridine
Uniqueness
Compared to similar compounds, 3-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine offers unique structural features that may enhance its reactivity and specificity in various applications. Its combination of a piperidine ring and a pyrazole ring provides a versatile scaffold for further chemical modifications and functionalization.
Properties
IUPAC Name |
(4-amino-1-propylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-3-7-16-9-11(14)12(15-16)13(18)17-8-5-4-6-10(17)2/h9-10H,3-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORSICKULNJCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)N2CCCCC2C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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